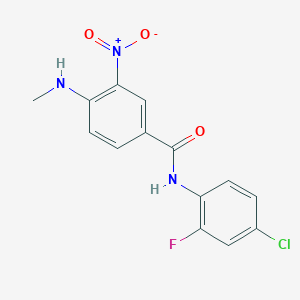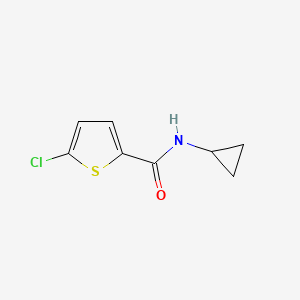
N-(4-chloro-2-fluorophenyl)-4-(methylamino)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-4-(methylamino)-3-nitrobenzamide, commonly known as CFM-4 or TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. This compound is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key regulator of B-cell receptor signaling and plays a critical role in the pathogenesis of many B-cell malignancies.
Mécanisme D'action
CFM-4 acts as a covalent inhibitor of BTK by forming a covalent bond with a cysteine residue (Cys481) in the active site of the kinase. This covalent bond results in the irreversible inhibition of BTK activity and downstream signaling pathways.
Biochemical and Physiological Effects:
CFM-4 has been shown to induce apoptosis and inhibit cell proliferation in various types of cancer cells. In addition, CFM-4 has been shown to inhibit the production of cytokines and chemokines that are involved in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CFM-4 is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. However, the irreversible nature of CFM-4's inhibition of BTK activity can make it difficult to study the effects of BTK reactivation on downstream signaling pathways.
Orientations Futures
1. Combination therapy: CFM-4 has shown promising results in preclinical studies as a single agent, but there is evidence to suggest that it may be even more effective in combination with other targeted therapies.
2. Biomarker identification: The identification of biomarkers that can predict response to CFM-4 treatment could help to identify patients who are most likely to benefit from this therapy.
3. Clinical trials: CFM-4 is currently being evaluated in clinical trials for the treatment of various types of cancer and autoimmune diseases. Further clinical trials will be needed to determine the safety and efficacy of CFM-4 in these patient populations.
4. Development of second-generation inhibitors: The development of second-generation BTK inhibitors that can overcome the limitations of CFM-4, such as its irreversible nature, could lead to the development of more effective therapies for cancer and autoimmune diseases.
Méthodes De Synthèse
The synthesis of CFM-4 involves a multi-step process that starts with the reaction of 4-chloro-2-fluoroaniline and 3-nitrobenzoyl chloride to form the intermediate 4-chloro-2-fluoro-N-(3-nitrobenzoyl)aniline. This intermediate is then reacted with methylamine to form the final product CFM-4.
Applications De Recherche Scientifique
CFM-4 has been extensively studied in preclinical models of various types of cancer, including chronic lymphocytic leukemia, mantle cell lymphoma, diffuse large B-cell lymphoma, and multiple myeloma. In these studies, CFM-4 has been shown to inhibit BTK activity and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-(methylamino)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O3/c1-17-12-4-2-8(6-13(12)19(21)22)14(20)18-11-5-3-9(15)7-10(11)16/h2-7,17H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFHDCSKSHKTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide](/img/structure/B7533452.png)
![N,3,5-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7533458.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide](/img/structure/B7533470.png)
![3-[2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]propanoylamino]-N-methylbenzamide](/img/structure/B7533474.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7533479.png)
![3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7533483.png)

![N-(2-cyanoethyl)-2-[3-(2,3-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7533506.png)
![N-[2-(difluoromethylsulfonyl)phenyl]-2-[ethyl-[1-(4-fluorophenyl)ethyl]amino]acetamide](/img/structure/B7533515.png)



![N-(1,3-benzodioxol-5-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7533543.png)